Ethyl 2-bromo-6-methylisonicotinate
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Overview
Description
Ethyl 2-bromo-6-methylisonicotinate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of isonicotinic acid and features a bromine atom at the 2-position and a methyl group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-methylisonicotinate can be synthesized through several methods. One common approach involves the bromination of 6-methylisonicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions using sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-6-methylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 2-amino or 2-hydroxy derivatives.
Oxidation Reactions: Oxidation can yield products like 2-bromo-6-methylisonicotinic acid
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products:
Substitution: 2-azido-6-methylisonicotinate, 2-thiocyanato-6-methylisonicotinate.
Reduction: 2-amino-6-methylisonicotinate, 2-hydroxy-6-methylisonicotinate.
Oxidation: 2-bromo-6-methylisonicotinic acid
Scientific Research Applications
Ethyl 2-bromo-6-methylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-methylisonicotinate is primarily related to its ability to undergo substitution and reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially leading to biological activity. The exact molecular pathways and targets depend on the specific derivatives formed from these reactions .
Comparison with Similar Compounds
Methyl 2-bromo-6-methylisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromoisonicotinate: Lacks the methyl group at the 6-position.
Ethyl 2-chloro-6-methylisonicotinate: Chlorine atom instead of bromine at the 2-position
Uniqueness: The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
ethyl 2-bromo-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)11-8(10)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
COYYSMAYSSRSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)Br |
Origin of Product |
United States |
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